molecular formula C₂₆H₂₉D₄NO₃ B1156851 3-Hydroxy Fenretinide-d4

3-Hydroxy Fenretinide-d4

Cat. No.: B1156851
M. Wt: 411.57
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy Fenretinide-d4 is a deuterated analog of 3-Hydroxy Fenretinide, a synthetic retinoid derivative. Retinoids are structurally related to vitamin A and are investigated for their roles in cancer therapy, differentiation, and apoptosis. The deuterium substitution (four deuterium atoms, denoted as -d4) in this compound is strategically incorporated to enhance metabolic stability and serve as an internal standard in analytical workflows, such as liquid chromatography-mass spectrometry (LC-MS) .

Properties

Molecular Formula

C₂₆H₂₉D₄NO₃

Molecular Weight

411.57

Synonyms

2-Hydrosy-N-(4-hydroxyphenyl)-retinamide-d4

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₂₆H₂₉D₄NO₃
  • Applications : Used in pharmacokinetic studies to track parent compound metabolism, quantify drug levels, and assess isotopic effects on biological activity .

Comparison with Similar Compounds

Structural and Functional Analogues of Fenretinide

Fenretinide (N-(4-hydroxyphenyl)retinamide) derivatives are modified to enhance bioavailability, target specificity, or metabolic resistance. Below is a comparative analysis of 3-Hydroxy Fenretinide-d4 with related compounds:

Compound Name Molecular Formula CAS Number Key Features Applications/Research Focus References
This compound C₂₆H₂₉D₄NO₃ N/A Deuterated analog; enhanced metabolic stability; used as internal standard. Pharmacokinetic studies, LC-MS
4'-Hydroxy Fenretinide-d4 C₂₆H₂₉D₄NO₃ 2714413-41-7 Deuteration at 4'-position; similar isotopic labeling strategy. Isotope tracing in drug development
3-Keto Fenretinide-d4 C₂₆H₂₅D₄NO₃ N/A Keto group replaces hydroxy group; altered polarity and metabolism. Metabolic pathway studies
Fenretinide-d4 Glucuronide C₃₂H₃₃D₄NO₉ 79982-82-4 Glucuronidated metabolite; deuterated for excretion studies. Phase II metabolism analysis
4-Methoxy Fenretinide-d4 C₂₇H₃₁D₄NO₃ N/A Methoxy substitution enhances lipophilicity and membrane permeability. Bioavailability optimization

Key Observations :

  • Deuteration Effects : Deuterated analogs like this compound and 4'-Hydroxy Fenretinide-d4 exhibit slower metabolism due to the kinetic isotope effect, making them valuable for tracking drug clearance .
  • Functional Group Impact : The 3-hydroxy group in this compound increases polarity compared to 3-keto or 4-methoxy derivatives, influencing solubility and interaction with cellular targets .
  • Metabolite Tracking : Fenretinide-d4 Glucuronide highlights the role of deuteration in studying conjugation pathways, a critical step in drug excretion .

Comparison with Non-Deuterated Fenretinide Derivatives

Compound Name Metabolic Stability Analytical Utility Target Specificity
This compound High (deuteration) High (LC-MS) Retinoid receptors
Non-deuterated Fenretinide Moderate Low Retinoid receptors
13-cis-Fenretinide Low Limited Apoptosis pathways

Insights :

  • Deuterated compounds like this compound offer superior analytical precision in quantitation compared to non-deuterated counterparts .
  • The cis-isomer (13-cis-Fenretinide) shows distinct biological activity but lacks metabolic advantages of deuteration .

Pharmacokinetic Advantages

Deuteration in this compound reduces first-pass metabolism, prolonging half-life and improving detection limits in bioanalytical assays . For example, studies on 4'-Hydroxy Fenretinide-d4 demonstrated a 2–3-fold increase in plasma stability compared to non-deuterated forms .

Isotopic Labeling in Drug Development

The use of deuterated standards like this compound minimizes matrix effects in LC-MS, ensuring accurate quantification of parent drugs and metabolites in complex biological samples .

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